molecular formula C18H15N5O2S B12055163 4-((3-(2-Nitrophenyl)allylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione CAS No. 478256-33-6

4-((3-(2-Nitrophenyl)allylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B12055163
CAS No.: 478256-33-6
M. Wt: 365.4 g/mol
InChI Key: LZCZGJWYJHRGKW-QJEBJFPOSA-N
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Description

“5-(3-ME-PH)-4-((3-(2-NITRO-PH)-2-PROPENYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL” is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structure, holds potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-(3-ME-PH)-4-((3-(2-NITRO-PH)-2-PROPENYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL” typically involves multi-step organic reactions. The process may start with the preparation of the triazole ring, followed by the introduction of the thiol group and the nitro-phenyl and methoxy-phenyl substituents. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and thiolating agents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product’s purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters would be essential to achieve high efficiency and consistency in the product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group in the compound can undergo oxidation to form disulfides.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Catalytic hydrogenation or metal hydrides.

    Substitution: Halogenated compounds or other electrophiles.

Major Products Formed

    Oxidation: Disulfide derivatives.

    Reduction: Amino-triazole derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, triazole derivatives are often studied for their antimicrobial, antifungal, and anticancer properties. This compound may exhibit similar activities and could be investigated for potential therapeutic applications.

Medicine

Due to its potential biological activities, the compound could be explored as a lead compound in drug discovery and development. Its interactions with biological targets could provide insights into new treatment options for various diseases.

Industry

In the industrial sector, the compound could be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “5-(3-ME-PH)-4-((3-(2-NITRO-PH)-2-PROPENYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL” would depend on its specific interactions with molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The nitro and thiol groups may also play roles in redox reactions and binding interactions, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

Similar Compounds

    4H-1,2,4-Triazole-3-thiol: A simpler triazole derivative with similar core structure.

    5-Phenyl-4H-1,2,4-Triazole-3-Thiol: Another triazole derivative with a phenyl substituent.

Uniqueness

The presence of both nitro and methoxy-phenyl groups in “5-(3-ME-PH)-4-((3-(2-NITRO-PH)-2-PROPENYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL” makes it unique compared to other triazole derivatives. These substituents can significantly influence the compound’s chemical reactivity and biological activity, providing opportunities for diverse applications.

Properties

CAS No.

478256-33-6

Molecular Formula

C18H15N5O2S

Molecular Weight

365.4 g/mol

IUPAC Name

3-(3-methylphenyl)-4-[(E)-[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H15N5O2S/c1-13-6-4-8-15(12-13)17-20-21-18(26)22(17)19-11-5-9-14-7-2-3-10-16(14)23(24)25/h2-12H,1H3,(H,21,26)/b9-5+,19-11+

InChI Key

LZCZGJWYJHRGKW-QJEBJFPOSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C2=NNC(=S)N2/N=C/C=C/C3=CC=CC=C3[N+](=O)[O-]

Canonical SMILES

CC1=CC(=CC=C1)C2=NNC(=S)N2N=CC=CC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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